![molecular formula C4H10N2 B167176 Piperazine-2,2,3,3,5,5,6,6-D8 CAS No. 134628-42-5](/img/structure/B167176.png)
Piperazine-2,2,3,3,5,5,6,6-D8
Overview
Description
Piperazine-2,2,3,3,5,5,6,6-D8 is an isotopically labeled research compound . It has an empirical formula of C4D8H2N2·2HCl . It is often used as an internal standard for the quantification of Piperazine by GC- or LC-mass spectrometry .
Molecular Structure Analysis
The molecular structure of Piperazine-2,2,3,3,5,5,6,6-D8 is represented by the SMILES stringCl.Cl.[2H]C1([2H])NC([2H])([2H])C([2H])([2H])NC1([2H])[2H]
. The InChI is 1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H/i1D2,2D2,3D2,4D2;;
. Physical And Chemical Properties Analysis
Piperazine-2,2,3,3,5,5,6,6-D8 is a solid with a melting point of over 300 °C . It has a molecular weight of 167.11 and a density of 0.974 g/mL at 25 °C .Scientific Research Applications
Isotopically Labeled Research Compound
Piperazine-2,2,3,3,5,5,6,6-d8 is a useful isotopically labeled research compound . Isotopically labeled compounds are used in a variety of scientific research fields, including chemistry, biology, and medicine. They can be used to trace the reaction pathway of a chemical reaction, study the metabolic pathways of a biological process, or as a diagnostic tool in medicine.
Internal Standard for Quantification
Piperazine D8 can be intended for use as an internal standard for the quantification of Piperazine by GC- or LC-mass spectrometry . In mass spectrometry, an internal standard is a known compound that is added to the sample in a known amount. The internal standard is used to calibrate the instrument and correct for differences in sample preparation and instrumental analysis.
C–H Functionalization
Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . C–H functionalization is a type of reaction where a carbon-hydrogen bond is broken and replaced with a carbon-X bond (where X is any atom). This allows for the creation of new carbon-carbon bonds and the synthesis of complex molecules.
Drug Discovery
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
Component of Blockbuster Drugs
Piperazine is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra . These drugs have had a significant impact on the treatment of diseases and have generated billions of dollars in revenue.
Synthesis of Antimicrobial Polymers
Piperazine has been used in the synthesis of antimicrobial polymers . These polymers can be used in a variety of applications, including medical devices, food packaging, and water treatment.
Mechanism of Action
Target of Action
Piperazine-2,2,3,3,5,5,6,6-D8 primarily targets the GABA (γ-aminobutyric acid) receptors . These receptors are inhibitory neurotransmitter receptors that play a crucial role in reducing neuronal excitability throughout the nervous system .
Mode of Action
Piperazine-2,2,3,3,5,5,6,6-D8 acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .
Biochemical Pathways
The compound’s action on GABA receptors affects the neuromuscular functions of parasites . The paralysis caused by Piperazine-2,2,3,3,5,5,6,6-D8 allows the host body to easily remove or expel the invasive organism .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The primary result of Piperazine-2,2,3,3,5,5,6,6-D8’s action is the paralysis of parasites , which leads to their expulsion from the host body . This makes the compound effective as an anthelmintic agent .
Safety and Hazards
properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuteriopiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUUGHFHXGJENI-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583727 | |
Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
134628-42-5 | |
Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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